molecular formula C6H8N2O4 B11805479 2-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)acetic acid

2-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)acetic acid

Cat. No.: B11805479
M. Wt: 172.14 g/mol
InChI Key: NCXHFXVBPRCRBU-UHFFFAOYSA-N
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Description

2-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)acetic acid is a chemical compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with dicarboxylic acid anhydrides, followed by subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Hydrazine Derivatives: Compounds containing hydrazine functional groups.

Uniqueness

2-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)acetic acid is unique due to its specific structural features and the resulting biological activities

Properties

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

2-(3,6-dioxodiazinan-1-yl)acetic acid

InChI

InChI=1S/C6H8N2O4/c9-4-1-2-5(10)8(7-4)3-6(11)12/h1-3H2,(H,7,9)(H,11,12)

InChI Key

NCXHFXVBPRCRBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(NC1=O)CC(=O)O

Origin of Product

United States

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